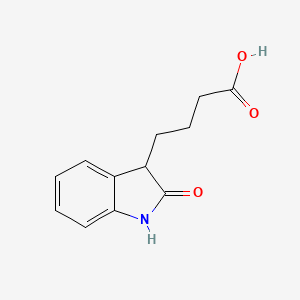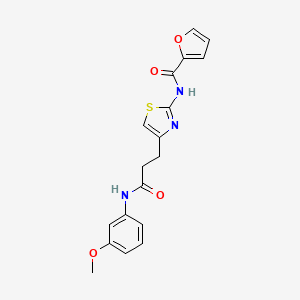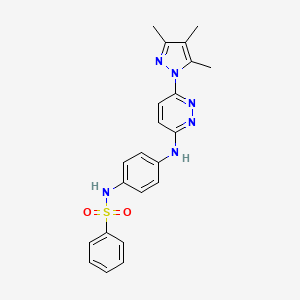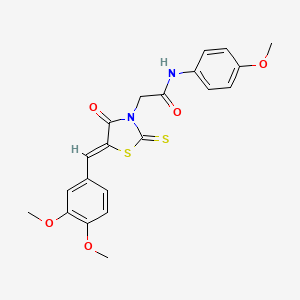
4-(2-氧代-2,3-二氢-1H-吲哚-3-基)丁酸
描述
“4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,13,16H,3,5,7H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a melting point range of 169 - 171 degrees Celsius . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 .科学研究应用
Role in Organic Synthesis
This compound plays a significant role in organic synthesis. For instance, it was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .
Antiviral Activity
Indole derivatives, which include “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid”, have been reported to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer, including colon cancer, prostate cancer, and lung cancer .
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents . This suggests that “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” could potentially be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This means they have the potential to kill or inhibit the growth of microorganisms, which makes them potentially useful in the treatment of various infectious diseases.
Antidiabetic Activity
Indole derivatives have also been found to exhibit antidiabetic activity . This suggests that “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” could potentially be used in the development of new treatments for diabetes.
安全和危害
属性
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWMZQPMYOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993242 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid | |
CAS RN |
7243-03-0 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
